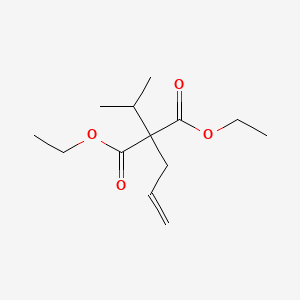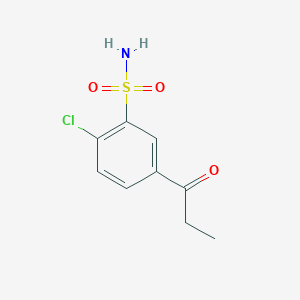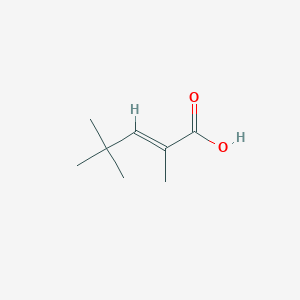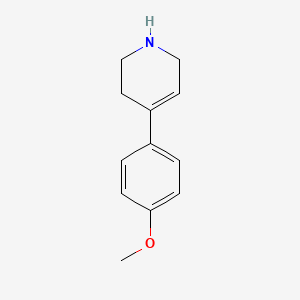
4-(4-甲氧基苯基)-1,2,3,6-四氢吡啶
描述
The compound “4-(4-Methoxyphenyl)-1,2,3,6-tetrahydropyridine” likely belongs to a class of organic compounds known as phenylpiperidines, which are characterized by a phenyl group attached to a piperidine ring . Piperidines are six-membered rings containing one nitrogen atom, and are found in many pharmaceuticals and natural products .
Molecular Structure Analysis
The molecular structure of a compound like “4-(4-Methoxyphenyl)-1,2,3,6-tetrahydropyridine” can be analyzed using techniques such as Fourier Transform Infrared (FT-IR) and Raman (FT-Ra) spectroscopy. These techniques can provide information about the vibrational wavenumbers of the structure, the energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, and chemical reactivity descriptors .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “4-(4-Methoxyphenyl)-1,2,3,6-tetrahydropyridine” can be analyzed using techniques such as density functional theory (DFT) and TD-DFT. These techniques can provide information about the optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, nonlinear optical properties, and thermodynamic properties .科学研究应用
神经毒性潜力和帕金森病
- Zimmerman 等人(1986 年)研究了 1-甲基-4-(3-甲氧基苯基)-1,2,3,6-四氢吡啶的神经毒性潜力,发现它会导致小鼠纹状体多巴胺持续减少,表明其神经毒性潜力与 MPTP 相似,MPTP 是一种与导致帕金森病有关的化合物。他们还建议使用 1-乙基-4-(3-甲氧基苯基)-1,2,3,6-四氢吡啶作为合成潜在镇痛药物时更安全的中间体,以避免神经毒性中间体 (Zimmerman 等人,1986 年).
合成和化学性质
- Overman、Flann 和 Malone(2003 年)讨论了四氢吡啶的区域选择性合成,包括 1-(4-甲氧基苯基)-1,2,5,6-四氢吡啶,概述了合成过程和各种中间体的使用,这对于创建具有潜在药理特性的衍生物非常重要 (Overman、Flann 和 Malone,2003 年).
药理活性
- Redda、Corleto 和 Knaus(1979 年)探索了 N-氨基-1,2,3,6-四氢吡啶的合成,方法是让 N-(4-吡啶甲酰氨基)-1,2,3,6-四氢吡啶与各种化合物(包括甲基氯甲酸酯和甲基碘化物)反应,生成季盐和其他衍生物。这些衍生物具有潜在的药理活性,在他们的研究中进行了介绍 (Redda、Corleto 和 Knaus,1979 年).
分子和结构分析
- Bacchi 等人(2005 年)进行了一项研究,通过钯催化的取代 γ-氧代炔烃的氧化环化-烷氧羰基化反应来合成杂环衍生物。该过程产生各种衍生物,包括四氢吡啶二酮,突出了其在化学合成和潜在药物开发中的广泛应用 (Bacchi 等人,2005 年).
作用机制
While the specific mechanism of action for “4-(4-Methoxyphenyl)-1,2,3,6-tetrahydropyridine” is not known, compounds with similar structures, such as 4-Methoxyamphetamine, have been found to act as potent and selective serotonin releasing agents. They bind to alpha receptors to mediate these effects .
属性
IUPAC Name |
4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-14-12-4-2-10(3-5-12)11-6-8-13-9-7-11/h2-6,13H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWENGDIACIBQQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)-1,2,3,6-tetrahydropyridine | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Oxo-4-[(2-sulfanylethyl)amino]butanoic acid](/img/structure/B3384944.png)
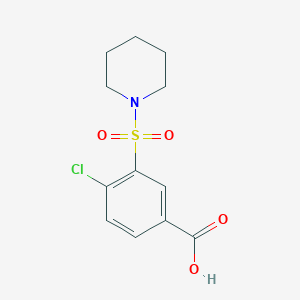

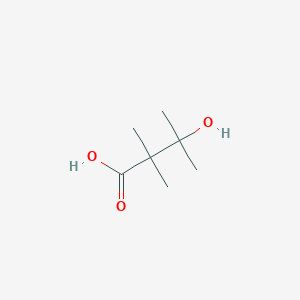
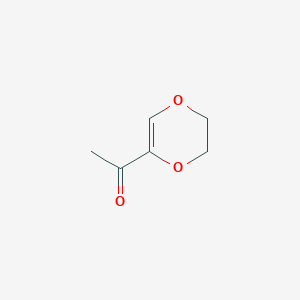
![1-(4-Methoxyphenyl)-4,6-dimethylpyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B3384977.png)

